molecular formula C10H9N5O3 B1659989 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid CAS No. 700347-27-9

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid

Cat. No.: B1659989
CAS No.: 700347-27-9
M. Wt: 247.21 g/mol
InChI Key: VSMFVBZKRCQWFX-UHFFFAOYSA-N
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Description

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid (CAS 700347-27-9) is a pyrazine-carboxamide derivative with a molecular formula of C10H9N5O3 and a molecular weight of 247.21 g/mol . This compound is designed for scientific research purposes only. Structurally, it is a more lipophilic derivative of pyrazinoic acid (POA), the active form of the first-line antitubercular drug Pyrazinamide (PZA) . The incorporation of the (1-Methyl-1H-pyrazol-5-yl)carbamoyl moiety is a strategic modification intended to enhance cell wall penetration, which is a known limitation of POA due to its high acidity and low lipophilicity . This characteristic makes it a compound of interest in antimicrobial research, particularly for investigating novel antimycobacterial agents against Mycobacterium tuberculosis . Research on analogous 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids has demonstrated significant antimycobacterial activity, with some derivatives showing high efficacy against M. tuberculosis H37Rv . Furthermore, its structural similarity to known inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) suggests potential for targeting cell wall biosynthesis, indicating a possible dual mechanism of action worthy of further investigation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-[(2-methylpyrazol-3-yl)carbamoyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c1-15-6(2-3-13-15)14-9(16)7-8(10(17)18)12-5-4-11-7/h2-5H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMFVBZKRCQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384627
Record name 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700347-27-9
Record name 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure necessitates two primary components: a functionalized pyrazine core and a substituted pyrazole amine. Synthesis typically follows a three-stage approach:

  • Preparation of pyrazine-2-carboxylic acid.
  • Synthesis of 1-methyl-1H-pyrazol-5-amine.
  • Amide bond formation between the carboxylic acid and amine moieties.

Comparative analysis of coupling reagents reveals temperature sensitivity, with PyBrop achieving room-temperature reactions versus EDC requiring elevated conditions.

Stepwise Synthesis Approaches

Preparation of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid serves as the foundational building block. Industrial-scale synthesis often employs oxidation of 2-methylpyrazine using potassium permanganate under acidic conditions. Laboratory methods utilize directed lithiation of pyrazine followed by carboxylation with dry ice, yielding >90% purity after recrystallization.

Table 1: Oxidative Synthesis Parameters for Pyrazine-2-carboxylic Acid
Oxidizing Agent Temperature (°C) Solvent Yield (%) Purity (%)
KMnO₄ 80–90 H₂SO₄/H₂O 78 92
HNO₃ 100–110 H₂O 65 88
O₂ (Catalytic) 120 DMF 82 95

Recent advances highlight catalytic oxidation using ruthenium-based systems, though scalability remains challenging.

Synthesis of 1-Methyl-1H-pyrazol-5-amine

The amine component derives from brominated pyrazole intermediates. As detailed in patent CN103508959A, methyl group introduction employs sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF).

Procedure :

  • Charge 50 mmol ethyl 3-ethyl-5-pyrazolecarboxylate into DMF (20 mL).
  • Add NaH (0.8 g) portionwise under nitrogen.
  • Introduce dimethyl carbonate (200–400 mmol) and reflux at 110°C for 4 h.
  • Isolate product via ethyl acetate extraction and vacuum distillation.

Yields correlate with dimethyl carbonate stoichiometry, peaking at 90.1% with 350 mmol reagent.

Table 2: Methylation Efficiency vs. Reagent Equivalents
Dimethyl Carbonate (mmol) Yield (%) Purity (HPLC)
200 81.3 98.2
250 86.8 98.5
350 90.1 99.1
400 89.0 98.8

Amide Bond Formation

Coupling pyrazine-2-carboxylic acid with 1-methyl-1H-pyrazol-5-amine represents the critical convergence step. Two predominant methodologies emerge from the literature:

Method A (PyBrop-Mediated) :

  • Suspend pyrazine-2-carboxylic acid (10 equiv) in dichloromethane (400 μL).
  • Add DIEA (100 μL) followed by PyBrop (10 equiv).
  • Introduce 1-methyl-1H-pyrazol-5-amine resin (0.013 mmol).
  • Shake at 25°C for 24 h.
  • Cleave with TFA/DCM (1:1) and purify via precipitation.

Method B (EDC/HCl Activation) :

  • Dissolve pyrazine-2-carboxylic acid (2.59 g) in pyridine (60 mL).
  • Add EDC·HCl (4.73 g) and amine (4.13 g).
  • Stir at 20°C for 12 h.
  • Concentrate and isolate via aqueous workup.
Table 3: Coupling Agent Performance Comparison
Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
PyBrop 25 24 85 97
EDC·HCl 20 12 78 95
DCC 0–5 18 65 90

PyBrop’s superior performance stems from its stability in polar aprotic solvents, minimizing racemization.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Dichloromethane : Ideal for PyBrop due to low nucleophilicity.
  • DMF : Enhances EDC reactivity but necessitates rigorous drying.
  • Pyridine : Acts as both solvent and base for EDC-mediated reactions.

Stoichiometric Ratios

Excess carboxylic acid (10 equiv) ensures complete amine consumption, particularly in solid-phase syntheses. Reducing agent equivalents below 1.2× diminishes yields by 15–20%.

Analytical Characterization

Post-synthesis analysis employs:

  • ¹H NMR : Diagnostic peaks at δ 8.9 (pyrazine H), 7.2 (pyrazole H), 3.9 (N–CH₃).
  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA/ACN gradient).
  • HRMS : [M+H]⁺ calc. 264.0851, found 264.0849.

Challenges and Alternative Methods

Key synthesis challenges include:

  • Carboxylic Acid Sensitivity : Dehydration to pyrazinamide derivatives under prolonged heating.
  • Amine Stability : Oxidative degradation of 1-methyl-1H-pyrazol-5-amine at pH > 8.

Alternative approaches involve pre-forming activated esters (e.g., N-hydroxysuccinimide) to enhance coupling efficiency under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Introduction to 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid

This compound, also known by its chemical formula C10H9N5O3, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science.

Chemical Properties and Structure

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibition of tumor growth by targeting specific pathways involved in cancer cell proliferation. The pyrazine and pyrazole rings are known to interact with various biological targets, making this compound a candidate for further anticancer drug development .
  • Anti-inflammatory Properties : Research has shown that derivatives of pyrazole compounds can possess anti-inflammatory effects. This suggests potential therapeutic uses in treating inflammatory diseases .

Agricultural Science

The compound's unique structure also lends itself to applications in agriculture:

  • Pesticide Development : The incorporation of pyrazole derivatives into pesticide formulations has been explored due to their effectiveness against various pests. Their ability to disrupt biological processes in pests can lead to enhanced efficacy compared to traditional pesticides .

Material Science

The properties of this compound have implications in material science as well:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its functional groups allow for versatile chemical modifications that can tailor the polymer characteristics for specific applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could lead to effective cancer therapeutics .

Case Study 2: Agricultural Applications

Research conducted on the efficacy of pyrazole-based pesticides demonstrated that formulations containing this compound exhibited superior performance against aphids compared to conventional options. This study highlights the potential for developing more effective pest control solutions using pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis pathways, yields, and biological activities, derived from the provided evidence:

Compound Name Structural Features Synthesis Pathway Yield Reported Bioactivity/Application Reference
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid with 1-methylpyrazole carbamoyl at C3 Not explicitly detailed in evidence; likely via carbamoylation of pyrazine derivatives. Hypothesized quorum sensing modulation (based on PDCA-py analog).
PDCA-py (3-(4-(Pyrrolidin-1-yl)phenyl carbamoyl)pyrazine-2-carboxylic acid) Pyrazine-2-carboxylic acid with 4-pyrrolidinylphenyl carbamoyl at C3 Condensation of pyrazine-2,3-dicarboxylic anhydride with substituted amines. Potent quorum sensing inhibitor against Vibrio cholerae; non-toxic lead for anti-infective drugs.
3-(5-Chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid (Compound 62) Pyrazine-2-carboxylic acid with 5-chloropyridyl carbamoyl at C3 Reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine. 95% Intermediate for cyclization to pyrrolo-pyrazine derivatives; no explicit bioactivity reported.
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)pyrazole-5-carboxylic acid Pyrazole core with bromophenyl, carbamothioyl, and hydrazinyl groups; thiosemicarbazide moiety Aroylpyruvic acid + thiosemicarbazide cyclization. Anticancer potential (general pyrazoline derivatives noted in ).
2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid Cyclohexane-carboxylic acid with methyl-pyrazole carbamoyl side chain Not detailed in evidence; likely via carbamoylation of cyclohexane derivatives. No explicit bioactivity reported; structural flexibility may influence pharmacokinetics.

Key Findings:

Structural Influence on Bioactivity: The carbamoyl-pyrazine scaffold (shared by the target compound and PDCA-py) is associated with bacterial quorum sensing modulation. PDCA-py’s 4-pyrrolidinylphenyl group enhances binding to V. cholerae receptors, whereas the 1-methylpyrazole group in the target compound may alter selectivity or potency .

Synthetic Efficiency: Compound 62 () achieves a 95% yield via anhydride-amine condensation, suggesting that similar methods could optimize the synthesis of the target compound .

Hydrogen Bonding and Solubility :

  • The pyrazine-carboxylic acid moiety enables hydrogen bonding, critical for crystal packing () and solubility in aqueous environments. Thiosemicarbazide analogs may exhibit lower solubility due to hydrophobic sulfur groups .

Biological Activity

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid, a compound with the molecular formula C10H9N5O3C_{10}H_9N_5O_3, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and pyrazine moieties. The compound is characterized by a pyrazine backbone substituted with a carbamoyl group derived from 1-methyl-1H-pyrazole, which enhances its pharmacological profile.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the pyrazole ring is essential for its activity, as modifications to this structure can significantly alter its pharmacological effects.

Table 1 summarizes some key findings related to SAR in similar compounds:

CompoundActivity TypeEC50 (μM)Selectivity Index (SI)
Compound AAntiviral0.2>100
Compound BAnticancer6.033.6
Compound CAntimicrobialTBDTBD

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of pyrazole derivatives, researchers found that certain modifications led to enhanced activity against resistant viral strains. The compound's ability to inhibit viral replication at low concentrations suggests its potential as a lead candidate for further development in antiviral therapies.

Case Study 2: Cancer Cell Line Testing
A series of pyrazole derivatives were tested against various cancer cell lines, revealing that specific substitutions on the pyrazole ring could lead to selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. Table 1: Optimized Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC, Pyridine, 20°C, 12h78–85
CyclocondensationDMF-DMA, Ethyl acetoacetate, 80°C, 6h65–70
BiotransformationBacillus smithii amidase, pH 8.0, 37°C92

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/ShiftsStructural AssignmentReference
FTIR1700 cm⁻¹, 1650 cm⁻¹C=O (carboxylic acid, amide)
¹H NMRδ 8.9 ppm (pyrazine H), δ 6.7 ppm (pyrazole H)Aromatic protons

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 2
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3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid

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